E-64c
Übersicht
Beschreibung
E-64C, auch bekannt als Loxistatin-Säure, ist ein Derivat von E-64. Es ist ein irreversibler und membranpermeabler Cystein-Protease-Inhibitor. Diese Verbindung ist bekannt für ihre Fähigkeit, eine große Bandbreite an Cystein-Proteasen zu hemmen, darunter die Cathepsine B, H und L sowie Calpain. This compound wurde aufgrund seiner starken inhibitorischen Wirkung und seiner Fähigkeit, Zellmembranen zu durchqueren, in der wissenschaftlichen Forschung weit verbreitet eingesetzt .
Wissenschaftliche Forschungsanwendungen
E-64C hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Werkzeug eingesetzt, um die Mechanismen von Cystein-Proteasen zu untersuchen und neue Inhibitoren zu entwickeln.
Biologie: Es wird verwendet, um die Rolle von Cystein-Proteasen in verschiedenen biologischen Prozessen zu untersuchen, darunter Zellsignalisierung und Apoptose.
Medizin: this compound hat potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten, die Cystein-Proteasen betreffen, wie z. B. Alzheimer-Krankheit und Muskelschwund.
Industrie: This compound wird bei der Entwicklung von Proteaseinhibitoren für verschiedene industrielle Anwendungen eingesetzt, darunter die Produktion von Pharmazeutika
Wirkmechanismus
This compound übt seine Wirkung aus, indem es irreversibel an die aktive Stelle von Cystein-Proteasen bindet. Die Epoxysuccinyl-Gruppe von this compound reagiert mit der Thiol-Gruppe des Cysteinrests in der aktiven Stelle und bildet eine kovalente Bindung. Diese kovalente Anlagerung hemmt die Proteaseaktivität und verhindert, dass die Protease ihre Substrate spaltet. Die molekularen Ziele von this compound sind Cathepsine B, H und L sowie Calpain. Die Hemmung dieser Proteasen kann verschiedene zelluläre Signalwege und Prozesse modulieren .
Wirkmechanismus
E-64c, also known as N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine, Loxistatin acid, EP 475, or E 64c, is a derivative of E-64 and is an irreversible and membrane-permeant cysteine protease inhibitor . Here is a detailed explanation of its mechanism of action:
Target of Action
This compound primarily targets a wide range of cysteine peptidases , including papain, cathepsin B, cathepsin L, calpain, and staphopain . These enzymes play crucial roles in various biological processes, including protein degradation and regulation of key cellular pathways .
Mode of Action
This compound acts by forming a thioether bond with the thiol group of the active site cysteine of the target enzymes . This covalent attachment occurs via nucleophilic attack from the thiol group of the cysteine on C2 of the epoxide . This interaction results in the irreversible inhibition of the cysteine peptidases .
Biochemical Pathways
The inhibition of cysteine peptidases by this compound affects various biochemical pathways. For instance, it can suppress the activation of neutrophil elastase, a serine protease that contributes to the phagolysosomal destruction of engulfed microorganisms . This suggests that this compound could potentially modulate immune responses and inflammation .
Result of Action
The inhibition of cysteine peptidases by this compound can lead to a decrease in the degradation of certain proteins. For example, in the context of cerebral ischemia, this compound has been shown to suppress the ischemic degradation of cerebral proteins, thereby potentially mitigating the effects of conditions such as stroke .
Biochemische Analyse
Biochemical Properties
E-64c plays a significant role in biochemical reactions by inhibiting cysteine proteases . It interacts with enzymes such as calpain and cathepsin C . The nature of these interactions involves the formation of a covalent bond with the cysteine residue in the active site of these enzymes .
Cellular Effects
This compound influences cell function by inhibiting the activity of cysteine proteases, which play a crucial role in various cellular processes . By inhibiting these enzymes, this compound can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of cysteine proteases, thereby inhibiting their activity . This binding interaction results in changes in gene expression and enzyme activity, which can have profound effects on cellular function .
Metabolic Pathways
This compound is involved in metabolic pathways related to the activity of cysteine proteases . It interacts with these enzymes and can affect metabolic flux and metabolite levels .
Transport and Distribution
It is known that this compound can accumulate in cells due to its high affinity for cysteine proteases .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the same subcellular compartments as the cysteine proteases it inhibits .
Vorbereitungsmethoden
E-64C wird durch eine Reihe von chemischen Reaktionen ausgehend von L-Leucin synthetisiert. Der Syntheseweg beinhaltet die Bildung einer Epoxysuccinyl-Gruppe, die für seine inhibitorische Aktivität entscheidend ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsmethoden für this compound beinhalten die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
E-64C durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen von this compound modifizieren, wodurch seine inhibitorische Aktivität verändert wird.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden, was möglicherweise seine biologische Aktivität verändert.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
E-64C ist unter den Cystein-Protease-Inhibitoren einzigartig aufgrund seiner irreversiblen Bindung und Membranpermeabilität. Ähnliche Verbindungen umfassen:
E-64: Die Ausgangssubstanz von this compound, die ebenfalls Cystein-Proteasen hemmt, aber keine Membranpermeabilität aufweist.
Leupeptin: Ein reversibler Cystein-Protease-Inhibitor, der keine kovalente Bindung mit der Protease eingeht.
Antipain: Ein weiterer reversibler Cystein-Protease-Inhibitor mit einem anderen Wirkmechanismus.
Die Fähigkeit von this compound, Zellmembranen zu durchqueren und Proteasen irreversibel zu hemmen, macht es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen .
Biologische Aktivität
Loxistatin acid, also known as E-64c, is a potent cysteine protease inhibitor that has garnered attention for its biological activity, particularly in the context of neurodegenerative diseases and traumatic brain injury (TBI). This article provides a comprehensive overview of the biological activity of loxistatin acid, including its mechanisms of action, therapeutic potential, and relevant case studies.
Loxistatin acid functions primarily by irreversibly inhibiting cysteine proteases, particularly cathepsins B and L. These enzymes are involved in various physiological processes, including protein degradation, cell signaling, and apoptosis. By inhibiting these proteases, loxistatin acid can modulate pathological processes in several diseases.
- Cysteine Protease Inhibition : Loxistatin acid covalently binds to the active site of cysteine proteases, thus preventing their enzymatic activity. This mechanism is crucial in reducing the levels of amyloid-beta (Aβ) peptides implicated in Alzheimer’s disease (AD) and other neurodegenerative conditions .
- Impact on Amyloid-Beta : In studies involving transgenic mouse models of AD, loxistatin acid administration led to significant reductions in brain Aβ levels and improved memory deficits. This suggests that loxistatin acid may offer therapeutic benefits for AD patients by targeting the underlying proteolytic pathways that contribute to Aβ accumulation .
Alzheimer's Disease
Loxistatin acid has been studied for its potential as a treatment for Alzheimer's disease due to its ability to inhibit cathepsin B activity. In a study involving transgenic mice expressing human amyloid precursor protein (APP), oral administration of loxistatin acid resulted in:
- Reduction of Aβ Levels : A dose-dependent decrease in both Aβ(40) and Aβ(42) levels was observed.
- Improvement in Memory Function : Behavioral assessments indicated enhanced spatial memory performance following treatment with loxistatin acid .
Traumatic Brain Injury (TBI)
Research has also demonstrated the efficacy of loxistatin acid in models of TBI. Administering loxistatin acid shortly after injury resulted in:
- Enhanced Neuromotor Function : Significant improvements were noted in motor function tests following treatment.
- Reduction in Brain Pathology : The compound effectively reduced cathepsin B activity, correlating with improved outcomes in TBI models .
Case Studies
Pharmacokinetics and Metabolism
The pharmacokinetic profile of loxistatin acid indicates rapid absorption and conversion from its prodrug form (E64d) to the active form (E64c) upon oral administration. Key metabolites identified include hydroxy derivatives that retain some biological activity . Understanding these metabolic pathways is essential for optimizing dosing regimens and therapeutic efficacy.
Eigenschaften
IUPAC Name |
(2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-8(2)5-6-16-13(18)10(7-9(3)4)17-14(19)11-12(22-11)15(20)21/h8-12H,5-7H2,1-4H3,(H,16,18)(H,17,19)(H,20,21)/t10-,11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMSYZJDIQPSDI-SRVKXCTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(CC(C)C)NC(=O)C1C(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1[C@H](O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76684-89-4 | |
Record name | Loxistatin acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76684-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076684894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does E-64-c interact with cysteine proteases?
A1: E-64-c acts as a suicide inhibitor, forming a covalent bond with the active site cysteine residue of cysteine proteases. This irreversible binding blocks the enzyme's catalytic activity. [] The binding mode has been extensively studied using X-ray crystallography, revealing specific interactions with the S' subsites of the protease. [, , ]
Q2: What are the downstream effects of inhibiting cysteine proteases with E-64-c?
A2: The downstream effects depend on the specific cysteine protease targeted. For instance, inhibiting cathepsin B with E-64-c disrupts lysosomal protein degradation. [] In the context of muscular dystrophy, E-64-c can prevent muscle damage by inhibiting calcium-activated neutral proteases (calpains). [, , , ]
Q3: Can E-64-c inhibit other types of proteases?
A3: E-64-c demonstrates high specificity for cysteine proteases and does not affect serine, aspartic, or metalloproteases. [, , ] This selectivity makes it a valuable tool for studying the specific roles of cysteine proteases in biological processes.
Q4: What is the molecular formula and weight of E-64-c?
A4: The molecular formula of E-64-c is C15H27N3O6. Its molecular weight is 345.4 g/mol.
Q5: Is there any spectroscopic data available for E-64-c?
A5: Yes, proton NMR spectroscopy and mass spectrometry have been used to characterize E-64-c and its metabolites. [, ] Crystallographic studies have provided detailed information about its three-dimensional structure and binding interactions with target proteases. [, , ]
Q6: What is known about the stability of E-64-c under various conditions?
A6: E-64-c is generally stable under acidic conditions but can degrade under basic conditions. [] Its stability in various formulations has been investigated to improve its bioavailability and shelf life. []
Q7: Does E-64-c have any catalytic properties?
A7: E-64-c itself does not possess catalytic activity. It functions as an inhibitor by forming a stable covalent adduct with the active site of cysteine proteases.
Q8: How has computational chemistry been used to study E-64-c?
A8: Computational methods, including molecular docking and molecular dynamics simulations, have been employed to study the binding mode of E-64-c to cysteine proteases. [, ] These studies provide valuable insights into the structural basis of its inhibitory activity.
Q9: What is the impact of structural modifications on the activity of E-64-c?
A9: The structure-activity relationship of E-64-c has been extensively investigated. [, ] Replacing the terminal agmatine group with other moieties has led to derivatives with altered potency and selectivity. For example, CA-074 exhibits greater selectivity for cathepsin B compared to E-64-c. [, ] Similarly, EST, the ethyl ester of E-64-c, was designed for improved oral bioavailability. [, , ]
Q10: What is the metabolic fate of E-64-c in vivo?
A10: Following oral administration in rats, E-64-c is primarily metabolized to loxistatin acid (M-1) and its hydroxy metabolites (M-4a and M-4b). [] These metabolites are found in both plasma and urine. [] E-64-c can also form glutathione and cysteine conjugates in the liver. []
Q11: How is E-64-c absorbed and distributed in the body?
A11: While E-64-c itself has low oral bioavailability due to its hydrophilic nature, its ethyl ester derivative, EST, shows improved absorption from the intestine. [] The absorption of EST is enhanced when administered with food. []
Q12: Has E-64-c demonstrated efficacy in any disease models?
A12: E-64-c and its derivatives have shown promise in various disease models, particularly for muscular dystrophy. [, , ] In dystrophic hamsters, chronic administration of EST significantly prolonged lifespan. []
Q13: What is the evidence for the efficacy of E-64-c in models of muscular dystrophy?
A13: Studies in dystrophic chickens and hamsters have demonstrated the potential of E-64-c and its derivatives for treating muscular dystrophy. In a study with dystrophic chickens, E-64-c administration reduced the activity of calcium-activated neutral protease (CANP) in muscle tissue. [] This is significant because elevated CANP activity is implicated in muscle degradation associated with muscular dystrophy. [, ] Additionally, in dystrophic hamsters, a diet supplemented with EST, the orally bioavailable form of E-64-c, led to a significant extension of lifespan. [] These findings highlight the potential therapeutic benefit of targeting cysteine proteases like CANP with E-64-c in the context of muscular dystrophy.
Q14: Are there any strategies to improve the delivery of E-64-c to specific tissues?
A15: The development of EST, the ethyl ester of E-64-c, represents a successful strategy to enhance oral bioavailability. [] Further research into targeted drug delivery systems could potentially improve its efficacy and safety profile.
Q15: Are there any known biomarkers for E-64-c efficacy?
A15: While specific biomarkers for E-64-c efficacy are yet to be established, monitoring the activity of targeted cysteine proteases (e.g., cathepsins, calpains) could provide insights into treatment response.
Q16: What analytical methods are used to characterize and quantify E-64-c?
A17: Common analytical techniques used for E-64-c include high-performance liquid chromatography (HPLC) [, , ], mass spectrometry [, ], and various enzymatic assays using specific substrates. [, ]
Q17: Is there any information available on the environmental impact of E-64-c?
A17: The provided research papers do not delve into the environmental impact of E-64-c. Further investigation is needed to assess its potential ecotoxicological effects.
Q18: How does the inhibition of cathepsin B by E-64-c affect lysosomal proteolysis?
A19: Research shows that E-64-c treatment significantly reduces the degradation of proteins within lysosomes, the cellular compartments responsible for breaking down waste products. [] This finding suggests that cathepsin B plays a crucial role in lysosomal proteolysis, and its inhibition by E-64-c can disrupt this process.
Q19: What role does calcium play in the activation of the cysteine protease targeted by E-64-c in muscle cells?
A20: Studies on muscle cells indicate that the cysteine protease targeted by E-64-c, specifically calcium-activated neutral protease (CANP), becomes more sensitive to calcium in disease states like diabetes. [] This increased sensitivity leads to heightened CANP activity, potentially contributing to muscle damage. E-64-c, by inhibiting CANP, could mitigate this calcium-dependent muscle degradation.
Q20: How does E-64-c affect the activity of cathepsins B and H in dystrophic chickens?
A21: Research on dystrophic chickens shows that E-64-c administration effectively reduces the activity of cathepsins B and H in muscle tissue. [] This finding suggests that these cysteine proteases might contribute to muscle pathology in dystrophic chickens, and their inhibition by E-64-c could offer a potential therapeutic approach.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.